molecular formula C13H20N2O2S B4550314 1-(phenylsulfonyl)-4-propylpiperazine

1-(phenylsulfonyl)-4-propylpiperazine

Cat. No.: B4550314
M. Wt: 268.38 g/mol
InChI Key: PGVASRAQBCTYQM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-propylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines It consists of a piperazine ring substituted with a phenylsulfonyl group at one nitrogen atom and a propyl group at the other nitrogen atom

Scientific Research Applications

1-(Phenylsulfonyl)-4-propylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is investigated for its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-4-propylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(phenylsulfonyl)piperazine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-(phenylsulfonyl)piperazine and propyl halide (e.g., propyl bromide).

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted piperazines with various functional groups.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Sulfide derivatives are produced.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-propylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperazine ring provides structural flexibility.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperazine: Lacks the propyl group, making it less hydrophobic.

    4-Propylpiperazine: Lacks the phenylsulfonyl group, reducing its potential for specific interactions.

    Phenylsulfonyl derivatives: Compounds with different substituents on the piperazine ring or phenyl group.

Uniqueness: 1-(Phenylsulfonyl)-4-propylpiperazine is unique due to the combination of the phenylsulfonyl and propyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVASRAQBCTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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